Ethyl 2-(3-methylquinoxalin-2-yl)acetate

Description

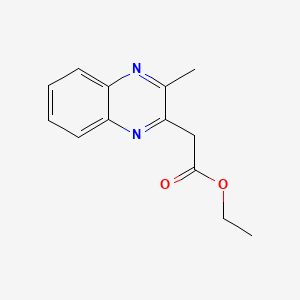

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(3-methylquinoxalin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)8-12-9(2)14-10-6-4-5-7-11(10)15-12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBBLDJQXJLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346827 | |

| Record name | ethyl 2-(3-methylquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22712-18-1 | |

| Record name | ethyl 2-(3-methylquinoxalin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-METHYL-2-(QUINOXALIN-2-YL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Ethyl 2 3 Methylquinoxalin 2 Yl Acetate

Established Synthetic Pathways for the Quinoxaline (B1680401) Moiety

The foundational step in synthesizing Ethyl 2-(3-methylquinoxalin-2-yl)acetate is the creation of the 3-methylquinoxaline ring system. The most prevalent and historically significant method for this is the condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net Specifically, for the 3-methylquinoxaline moiety, this involves reacting o-phenylenediamine (B120857) with methylglyoxal (B44143) (pyruvaldehyde).

Conventional Thermal Reaction Protocols

The classical approach to quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound under thermal conditions, a reaction framework established by Körner and Hinsberg. nih.govmtieat.org This method typically requires heating the reactants, often in a solvent such as ethanol (B145695) or acetic acid, and frequently necessitates the use of a strong acid catalyst to facilitate the reaction. nih.govresearchgate.net While effective, these conventional protocols are often associated with drawbacks such as long reaction times, high temperatures, and the use of potentially hazardous acid catalysts. nih.govnih.gov The reaction yields can be variable depending on the specific substrates and conditions employed. Polymer-supported sulphanilic acid has been demonstrated as an effective heterogeneous catalyst for this condensation in ethanol, achieving excellent yields under reflux conditions. researchgate.net

Table 1: Comparison of Catalysts in Conventional Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| None | Toluene | Room Temp. | - | nih.gov |

| Al₂O₃ | Toluene | Room Temp. | - | nih.gov |

| AlCuMoVP | Toluene | Room Temp. | 92 | nih.gov |

| AlFeMoVP | Toluene | Room Temp. | 80 | nih.gov |

| Sulfamic acid/MeOH | Methanol (B129727) | Room Temp. | 92-98 | nih.gov |

Microwave-Assisted Synthesis: Kinetic and Yield Enhancements

The application of microwave irradiation has revolutionized the synthesis of quinoxaline derivatives by dramatically reducing reaction times and often improving product yields. researchgate.net Microwave-assisted organic synthesis accelerates reactions by efficiently heating the polar molecules in the reaction mixture, leading to significant kinetic enhancements compared to conventional heating methods. tandfonline.come-journals.in Reactions that might take several hours or even days under thermal conditions can often be completed in a matter of minutes using microwave technology. researchgate.net This rapid "flash heating" is a hallmark of microwave chemistry's efficiency. e-journals.in

For instance, the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be performed under solvent-free conditions or in green solvents like polyethylene (B3416737) glycol (PEG-400) with microwave irradiation, resulting in excellent yields in exceptionally short times. tandfonline.come-journals.intandfonline.com This approach not only enhances efficiency but also aligns with the principles of green chemistry by minimizing energy consumption and often avoiding the use of volatile organic solvents. e-journals.inbenthamdirect.com

Table 2: Conventional vs. Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reactants | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-chloroquinoxaline (B48734) + amines | Conventional | Reflux | 5-6 days | - | researchgate.net |

| 2-chloroquinoxaline + amines | Microwave | Irradiation | 10-20 min | High | researchgate.net |

| o-phenylenediamine + benzil | Conventional | Reflux in EtOH | 12 hours | 72 | researchgate.net |

| o-phenylenediamine + benzil | Microwave | Solvent-free, Al₂O₃ | 3 min | 86 | researchgate.net |

| 4-methylbenzene-1,2-diamine + benzil | Conventional | Reflux in EtOH | 4 hours | 85 | tandfonline.com |

Synthesis of the Ethyl Acetate (B1210297) Side Chain and Esterification Strategies

Once the 3-methylquinoxaline core is formed, the next critical step is the introduction of the ethyl acetate side chain at the 2-position. There are several plausible strategies to achieve this, primarily involving the creation of a carbon-carbon bond at the C2 position of the quinoxaline ring followed by or concurrent with the establishment of the ester functionality.

A common and effective strategy involves the nucleophilic substitution of a suitable leaving group at the 2-position of the quinoxaline ring. A standard precursor for this approach is 2-chloro-3-methylquinoxaline (B189447), which can be synthesized by treating 3-methylquinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). srikvcpharmacy.com The resulting 2-chloro derivative is then susceptible to attack by a carbanion equivalent of the ethyl acetate side chain, such as the enolate of ethyl acetate.

Alternatively, a related compound, Ethyl 2-[(3-phenyl-quinoxalin-2-yl)sulfanyl]acetate, has been synthesized by reacting 2-chloro-3-phenylquinoxaline (B372602) with a dithiocarbamate (B8719985) salt to produce a thione, which is then alkylated with ethyl chloroacetate (B1199739). acs.org A more direct alkylation of a thione precursor with ethyl chloroacetate is also a widely used method. researchgate.netnih.gov

Another major pathway is through the Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol. chemguide.co.uk In the context of the target molecule, this would require the prior synthesis of 2-(3-methylquinoxalin-2-yl)acetic acid. This intermediate could potentially be synthesized from 2-chloro-3-methylquinoxaline via cyanation followed by hydrolysis. The resulting carboxylic acid would then be refluxed with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield the final ester product. chemguide.co.uk To drive the reversible reaction to completion, an excess of the alcohol (ethanol) is typically used, or the water produced during the reaction is removed. masterorganicchemistry.comlibretexts.org

Green Chemistry Approaches and Sustainable Synthesis Protocols

The synthesis of quinoxalines has been a significant area of focus for the application of green chemistry principles, aiming to develop more environmentally benign and sustainable protocols. ekb.egijirt.org These approaches prioritize waste minimization, the use of less hazardous substances, and improved energy efficiency. ijirt.orgresearchgate.net

Key green strategies for quinoxaline synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally friendly alternatives like water, polyethylene glycol (PEG), or ionic liquids has proven highly effective. nih.govijirt.org Water, in particular, is an ideal green solvent, and several catalytic systems have been developed that function efficiently in aqueous media. nih.gov

Catalyst-Free and Solvent-Free Reactions: Many modern protocols, especially those employing microwave or ultrasonic irradiation, can be conducted without any solvent, significantly reducing chemical waste. e-journals.intandfonline.comresearchgate.net Catalyst-free methods, often performed in water at elevated temperatures, also represent a highly sustainable route. researchgate.net

Reusable and Benign Catalysts: There has been a surge in the development of heterogeneous and recyclable catalysts, such as nano-catalysts (e.g., silica (B1680970) or zirconia nanoparticles), which can be easily separated from the reaction mixture and reused multiple times. nih.govrsc.org Boric acid has also been reported as a mild and efficient catalyst for related syntheses. researchgate.net

Alternative Energy Sources: As discussed, microwave irradiation is a key energy-efficient technique. ijirt.org Additionally, ultrasound-promoted synthesis has emerged as another effective method. researchgate.net More novel approaches include mechanochemistry, such as the spiral gas–solid two-phase flow method, which allows for the continuous, solvent-free, and catalyst-free synthesis of quinoxalines with high efficiency. mdpi.com

Table 3: Examples of Green Synthetic Protocols for Quinoxalines

| Method | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|

| Microwave Irradiation | Solvent-free | Rapid reaction (minutes), high yields, cleaner work-up | e-journals.intandfonline.com |

| Ultrasound Irradiation | Nanocrystalline Copper(II) Oxide | Greener synthesis, efficient | nih.gov |

| Aqueous Synthesis | Water | Environmentally benign solvent, often catalyst-free | nih.govresearchgate.net |

| Mechanochemistry | Spiral gas–solid two-phase flow | Solvent-free, catalyst-free, continuous process | mdpi.com |

| Recyclable Catalysis | Silica Nanoparticles | Heterogeneous, reusable catalyst, solvent-free | rsc.org |

Mechanistic Elucidation of Formation Reactions

The formation of the quinoxaline ring via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound proceeds through a well-established acid-catalyzed mechanism involving a sequence of nucleophilic attack and dehydration steps. nih.govresearchgate.net

The proposed mechanism is as follows:

Protonation of Carbonyl: The reaction is typically initiated by the protonation of one of the carbonyl oxygens of the 1,2-dicarbonyl compound by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. nih.gov

First Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. nih.gov

First Dehydration: The carbinolamine intermediate undergoes dehydration (loss of a water molecule) to form a protonated imine (Schiff base) intermediate.

Second Nucleophilic Attack (Cyclization): The second, unreacted amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step forms a five-membered ring intermediate which rearranges to a six-membered dihydroxy-dihydroquinoxaline intermediate.

Second Dehydration: A final dehydration step occurs, where the two hydroxyl groups are eliminated. This leads to the formation of the stable, aromatic pyrazine (B50134) ring, resulting in the final quinoxaline product. nih.gov Elimination of a proton regenerates the catalyst and yields the final quinoxaline. nih.gov

This sequence of condensation and cyclization-dehydration is a classic example of heterocyclic ring formation in organic chemistry.

Chemical Transformations and Derivatization Strategies of Ethyl 2 3 Methylquinoxalin 2 Yl Acetate

Hydrolytic Cleavage of the Ester Functionality: Acidic and Basic Conditions

The ester group in ethyl 2-(3-methylquinoxalin-2-yl)acetate can be readily hydrolyzed to the corresponding carboxylic acid, 2-(3-methylquinoxalin-2-yl)acetic acid, under both acidic and basic conditions. This transformation is a fundamental step in the synthesis of many derivatives, such as amides and other carboxylic acid analogues.

Under acidic conditions , the hydrolysis is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as hydrochloric acid or sulfuric acid. The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In basic hydrolysis , often referred to as saponification, the ester is treated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure miscibility. The hydroxide ion directly attacks the electrophilic carbonyl carbon. This process is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The basic hydrolysis is generally preferred for its faster reaction rates and irreversibility. bettimycoach.com

| Condition | Reagents | Product | Key Features |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | 2-(3-methylquinoxalin-2-yl)acetic acid | Reversible; requires heat; mechanism involves protonation of the carbonyl oxygen. |

| Basic Hydrolysis (Saponification) | NaOH or KOH in aqueous alcohol | Sodium 2-(3-methylquinoxalin-2-yl)acetate | Irreversible; proceeds faster than acidic hydrolysis; requires final acidification step to yield the free acid. |

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic acyl substitution. This class of reactions allows for the introduction of a wide variety of functional groups in place of the ethoxy group, providing access to amides, hydrazides, and other esters.

Amidation can be achieved by reacting the ester with ammonia (B1221849) or a primary/secondary amine. This reaction is often slower than hydrolysis and may require elevated temperatures or catalysis. Lewis acid catalysts can be employed to enhance the reactivity of the ester.

Hydrazide formation is a particularly important transformation for this compound, as the resulting 2-(3-methylquinoxalin-2-yl)acetohydrazide is a key precursor for a multitude of biologically active molecules. This reaction is typically performed by refluxing the ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol. The high nucleophilicity of hydrazine allows for an efficient reaction, often resulting in high yields of the solid hydrazide product. sapub.orgnih.gov This hydrazide can then be converted into various derivatives, including Schiff bases and pyrazoles, or coupled with amino acids. nih.govresearchgate.netacs.org

| Reaction | Nucleophile | Typical Conditions | Product |

| Amidation | Ammonia, Primary/Secondary Amines | Heat, optional catalyst (e.g., Lewis acid) | 2-(3-methylquinoxalin-2-yl)acetamide (or N-substituted amide) |

| Hydrazide Formation | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in Ethanol | 2-(3-methylquinoxalin-2-yl)acetohydrazide |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this allows for the synthesis of other alkyl esters (e.g., methyl, propyl, etc.). The reaction can be catalyzed by either an acid or a base.

In acid-catalyzed transesterification , a protic acid protonates the carbonyl oxygen, activating the ester towards nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, the reactant alcohol is typically used in large excess as the solvent.

Base-catalyzed transesterification involves an alkoxide nucleophile, which is more reactive than the corresponding alcohol. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the original ethoxide group. This method is also an equilibrium process, and a large excess of the desired alcohol is used to shift the equilibrium.

Reduction Reactions of the Ester Group

The ester functionality of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions employed.

A partial reduction to the aldehyde, 2-(3-methylquinoxalin-2-yl)acetaldehyde , can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. The reaction is typically carried out at -78 °C to prevent over-reduction to the alcohol. rsc.orgchemistrysteps.comyoutube.commasterorganicchemistry.com

Complete reduction to the primary alcohol, 2-(3-methylquinoxalin-2-yl)ethanol , is accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). doubtnut.comic.ac.ukadichemistry.com The reaction proceeds through the intermediate aldehyde, which is immediately further reduced to the alcohol.

| Reducing Agent | Typical Conditions | Product |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous solvent (e.g., Toluene, THF), -78 °C | 2-(3-methylquinoxalin-2-yl)acetaldehyde |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., Diethyl ether, THF), 0 °C to reflux | 2-(3-methylquinoxalin-2-yl)ethanol |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring System

The quinoxaline ring system consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which significantly influences the aromatic substitution patterns.

Electrophilic Aromatic Substitution (EAS) on the quinoxaline nucleus is generally difficult and requires forcing conditions. sapub.org The electron-withdrawing nature of the pyrazine ring deactivates the entire heterocyclic system towards electrophilic attack. When the reaction does occur, substitution takes place on the more electron-rich benzene ring, primarily at positions 5 and 8, which are para and ortho, respectively, to the fused ring junction and are least deactivated. reddit.comsgbaukrc.ac.in Reactions such as nitration and halogenation typically require harsh conditions. sapub.orgrsc.org

Nucleophilic Aromatic Substitution (SNAr) is more facile, particularly on the electron-deficient pyrazine ring. However, since the parent quinoxaline ring lacks a good leaving group, SNAr reactions often proceed via mechanisms like Vicarious Nucleophilic Substitution (VNS) of hydrogen, especially when the ring is activated, for instance as a quinoxaline N-oxide. researchgate.netrsc.org If a good leaving group, such as a halogen, is present at the 2- or 3-position, it can be readily displaced by strong nucleophiles. udayton.edunih.gov The electrophilic nature of the quinoxaline core makes it a suitable substrate for these types of transformations. rsc.orgudayton.edu

Advanced Derivatization for Pharmacophore Modification

This compound is a valuable scaffold for creating derivatives with potential pharmacological activity. Many advanced derivatization strategies begin with the conversion of the ester to the more reactive acetohydrazide intermediate.

The 2-(3-methylquinoxalin-2-yl)acetohydrazide can be condensed with various aldehydes and ketones to form Schiff bases (N'-arylideneacetohydrazides). These Schiff bases can serve as precursors for further cyclization reactions, for example, with thioglycolic acid to form thiazolidinone rings. researchgate.net

Structure-Directed Modifications at the 3-Methyl Position

The 3-methyl group on the quinoxaline ring is a key site for chemical modification, often targeted to introduce structural diversity and modulate the biological activity of the resulting compounds. One of the primary strategies for functionalizing this position is through condensation reactions with various aldehydes. This reactivity stems from the acidic nature of the methyl protons, which can be deprotonated under basic conditions to form a nucleophilic carbanion.

A common transformation involves the condensation of the 3-methyl group with aromatic aldehydes in the presence of a suitable catalyst, such as piperidine (B6355638) or acetic anhydride, to yield styryl-substituted quinoxaline derivatives. These reactions are typically carried out under reflux conditions. The resulting styryl moiety extends the conjugation of the quinoxaline system and introduces a new point for further functionalization.

For instance, the reaction of 2-chloro-3-methylquinoxaline (B189447) with various substituted aromatic aldehydes in ethanol has been shown to afford 2-[4-(substituted benziminomethyl)phenoxy]-3-methylquinoxalines. nih.gov While this example involves a substitution at the 2-position prior to the condensation, it highlights the reactivity of the 3-methyl group. A more direct approach involves the reaction of a 3-methylquinoxaline derivative with an aromatic aldehyde to form a styryl linkage.

Table 1: Examples of Condensation Reactions at the 3-Methyl Position of Quinoxaline Derivatives

| Starting Material | Aldehyde | Catalyst/Conditions | Product | Reference |

| 2-Chloro-3-methylquinoxaline | 4-Hydroxybenzaldehyde | Acetonitrile, reflux | 2-(p-Formylphenoxy)-3-methylquinoxaline | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | Various aromatic aldehydes | N/A | Styryl-substituted quinoxalinones | N/A |

It is important to note that the reactivity of the 3-methyl group can be influenced by the substituent at the 2-position of the quinoxaline ring. Electron-withdrawing groups can enhance the acidity of the methyl protons, facilitating the condensation reaction.

Functionalization of the Ethyl Acetate (B1210297) Linker

The ethyl acetate linker attached to the 2-position of the quinoxaline ring provides a rich platform for a variety of chemical transformations. The ester functionality and the adjacent active methylene (B1212753) group are the primary sites for derivatization.

One of the most fundamental transformations of the ethyl acetate group is its hydrolysis to the corresponding carboxylic acid, 2-(3-methylquinoxalin-2-yl)acetic acid. This hydrolysis can be achieved under either acidic or basic conditions. The resulting carboxylic acid is a key intermediate that can be further modified, for example, through amide bond formation.

A widely employed strategy involves the conversion of the ethyl ester to an acetohydrazide. This is typically achieved by reacting the this compound with hydrazine hydrate in an alcoholic solvent, such as ethanol, under reflux. scialert.netresearchgate.netsemanticscholar.org The resulting 2-(3-methylquinoxalin-2-yl)acetohydrazide is a versatile building block for the synthesis of a wide array of derivatives.

The hydrazide can readily undergo condensation reactions with various aromatic aldehydes and ketones to form the corresponding Schiff bases (hydrazones). scialert.netresearchgate.net This reaction provides a straightforward method for introducing diverse aromatic and heteroaromatic moieties.

Furthermore, the carboxylic acid intermediate can be coupled with various amines to form amides. This reaction is typically facilitated by standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). rsc.orggrowingscience.comresearchgate.net

Table 2: Functionalization of the Ethyl Acetate Linker of Quinoxaline Derivatives

| Starting Material | Reagents | Product | Transformation | Reference |

| Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate | Hydrazine hydrate | 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide | Hydrazinolysis | scialert.netsemanticscholar.org |

| 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazide | Substituted aromatic aldehydes | N'-((Substituted phenyl)methylidene)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazides | Schiff base formation | scialert.net |

| (3-Phenyl-quinoxalin-2-ylsulfanyl)acetic acid hydrazide | NaNO₂, HCl, then amino acid methyl esters | Dipeptides | Azide coupling | nih.gov |

The active methylene group in the ethyl acetate linker is also susceptible to electrophilic attack, although this reactivity is less commonly exploited compared to the transformations of the ester and its derivatives.

Synthesis of Novel Fused Heterocyclic Systems from this compound Scaffolds

The quinoxaline nucleus of this compound can serve as a foundation for the construction of more complex, fused heterocyclic systems. These annulated structures often exhibit unique chemical and biological properties. The derivatization strategies often involve the functional groups introduced at the 2- and 3-positions of the quinoxaline ring.

A prominent example is the synthesis of arkat-usa.orgiau.irnih.govtriazolo[4,3-a]quinoxalines. iau.irnih.govmdpi.com A common synthetic route to these tricyclic systems involves the initial conversion of a 2-chloroquinoxaline (B48734) derivative to a 2-hydrazinoquinoxaline (B1584267). iau.irmdpi.com In the context of this compound, the corresponding acetohydrazide, as described in the previous section, can serve as a key intermediate. Cyclization of the acetohydrazide moiety can be achieved using various reagents. For instance, treatment with an orthoester, such as triethyl orthoformate, can lead to the formation of a triazole ring fused to the quinoxaline core. iau.ir

Another important class of fused heterocycles accessible from quinoxaline precursors are the pyrazolo[1,5-a]quinoxalines. rsc.orgresearchgate.netresearchgate.net The synthesis of these systems can also be envisioned to start from a 2-hydrazinoquinoxaline derivative. The reaction of the hydrazino group with a suitable 1,3-dicarbonyl compound or its equivalent would lead to the formation of the fused pyrazole (B372694) ring. While direct synthesis from this compound has not been extensively reported, a plausible route would involve the conversion to the corresponding acetohydrazide, followed by cyclization with an appropriate reagent.

Table 3: Synthesis of Fused Heterocyclic Systems from Quinoxaline Precursors

| Quinoxaline Precursor | Reagents for Cyclization | Fused Heterocyclic System | Reference |

| 2-Chloro-3-hydrazinyl quinoxaline | Triethyl orthoformate, acetic acid | 4-Chloro- arkat-usa.orgiau.irnih.govtriazolo[4,3-a]quinoxaline | iau.ir |

| 2-Hydrazino-quinoxaline derivative | Carbon disulfide, pyridine | arkat-usa.orgiau.irnih.govTriazolo[4,3-a]quinoxaline-1-thiol | nih.gov |

| 1-(2-Chlorophenyl-5-ethylcarboxylate)pyrazoles | Primary alkylamines | Pyrazolo[1,5-a]quinoxalin-4(5H)-ones | rsc.org |

The synthesis of these fused systems significantly expands the chemical space accessible from this compound, providing opportunities for the development of novel compounds with diverse applications.

Advanced Structural Elucidation and Computational Chemistry of Ethyl 2 3 Methylquinoxalin 2 Yl Acetate and Its Analogues

Spectroscopic Characterization for Structural Confirmation and Elucidetion

While specific experimental NMR data for Ethyl 2-(3-methylquinoxalin-2-yl)acetate is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral features can be predicted based on the chemical structure and data from analogous compounds.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, the methyl group attached to the ring, and the protons of the ethyl acetate (B1210297) moiety. The four aromatic protons on the benzene (B151609) portion of the quinoxaline ring would typically appear as a complex multiplet system in the downfield region (approximately 7.5-8.1 ppm). The methyl group protons (-CH₃) attached to the quinoxaline ring would likely appear as a singlet around 2.8 ppm. The methylene (B1212753) protons (-CH₂-) of the acetate group would be a singlet at approximately 4.0 ppm. The ethyl group protons would present as a quartet (-OCH₂-) around 4.2 ppm and a triplet (-CH₃) around 1.3 ppm.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum would provide information on all unique carbon environments. The carbonyl carbon (C=O) of the ester is expected to be the most downfield signal, typically around 170 ppm. The aromatic and heteroaromatic carbons of the quinoxaline ring would resonate in the 128-155 ppm range. The methylene carbon of the acetate group would be found near 45 ppm, while the ethyl ester carbons would appear at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃). The methyl group carbon on the quinoxaline ring is anticipated around 22 ppm. For comparison, ¹³C NMR data for a related compound, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, shows signals at 14.1 (CH₃), 21.3 (CH₃), 51.6 (CH₂), 61.0 (CH₂), 123.3–125.7 (aromatic CH), 131.2–155.6 (quaternary C), 155.7 (C=O), and 167.6 (C=O). nih.gov

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Ester C=O | - | ~170 |

| Quinoxaline Aromatic C | - | ~128-155 |

| Quinoxaline Aromatic H | ~7.5-8.1 | - |

| Ester -OCH₂- | ~4.2 | ~61 |

| Acetate -CH₂- | ~4.0 | ~45 |

| Quinoxaline -CH₃ | ~2.8 | ~22 |

| Ester -CH₃ | ~1.3 | ~14 |

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption peak around 1735 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1250-1100 cm⁻¹ region. Vibrations corresponding to the C=N and C=C bonds of the quinoxaline aromatic system are expected in the 1620-1450 cm⁻¹ range. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be seen just below 3000 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Quinoxaline Ring |

| Aliphatic C-H Stretch | 3000-2850 | -CH₃, -CH₂- |

| Ester C=O Stretch | ~1735 | Ethyl Acetate Moiety |

| Aromatic C=N/C=C Stretch | 1620-1450 | Quinoxaline Ring |

| Ester C-O Stretch | 1250-1100 | Ethyl Acetate Moiety |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. For this compound (molecular formula C₁₃H₁₄N₂O₂), the calculated monoisotopic mass is 230.1055 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 230.

The fragmentation pattern would offer further structural proof. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester function. Plausible key fragments for this molecule would include:

[M - C₂H₅O]⁺ at m/z 185: Resulting from the cleavage of the ethoxy radical from the ester group.

[M - COOC₂H₅]⁺ at m/z 157: Due to the loss of the entire ethyl acetate side chain as a radical, leaving the methylquinoxalinyl cation.

[C₉H₇N₂]⁺ at m/z 143: A fragment corresponding to the methylquinoxaline cation, formed by cleavage of the C-C bond adjacent to the ring.

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 230 | [C₁₃H₁₄N₂O₂]⁺ | Molecular Ion [M]⁺ |

| 185 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 157 | [M - COOC₂H₅]⁺ | Loss of ethyl acetate radical |

| 143 | [C₉H₇N₂]⁺ | Methylquinoxaline cation |

X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction studies on the sulfanyl (B85325) analogue reveal that the quinoxaline ring system is nearly planar. researchgate.net The dihedral angle between the pyrazine (B50134) and benzene ring planes is reported to be a mere 2.21 (5)°. researchgate.net This indicates a high degree of planarity for the core heterocyclic system.

A crucial conformational feature is the orientation of the substituent relative to this planar ring system. In the sulfanyl analogue, the mean plane of the quinoxaline ring system is inclined to the sulfanylacetate substituent by 81.74 (2)°. researchgate.net Similarly, studies on another analogue, ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate, show that the ethyl acetate group is also almost perpendicular to the quinoxaline unit, with a dihedral angle of -88.2 (5)°. nih.gov This consistent observation of a nearly perpendicular (or significantly twisted) conformation suggests that steric hindrance between the substituent and the quinoxaline ring prevents a coplanar arrangement. This twisted conformation is a key structural characteristic of this family of molecules.

| Parameter | Value (°) | Analogue Compound | Reference |

|---|---|---|---|

| Angle between pyrazine and benzene rings | 2.21 (5) | Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate | researchgate.net |

| Angle between quinoxaline plane and substituent | 81.74 (2) | Ethyl 2-[(3-methylquinoxalin-2-yl)sulfanyl]acetate | researchgate.net |

| Angle between quinoxaline plane and substituent | -88.2 (5) | ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate | nih.gov |

The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. In the crystal of the sulfanyl analogue, several key interactions dictate the supramolecular architecture. researchgate.net The packing is characterized by the formation of dimers through inversion-related C—H⋯N hydrogen bonds. These dimers are then further organized into oblique stacks along the a-axis direction. researchgate.net The linkage between these dimers is facilitated by C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net

The presence of C—H···O and C—H···N hydrogen bonds is a common feature in the crystal packing of quinoxaline derivatives. nih.govresearchgate.net The π–π stacking interactions occur between the electron-rich quinoxaline ring systems of adjacent molecules, contributing significantly to the stability of the crystal lattice. In related structures, centroid-to-centroid distances for these stacking interactions are typically in the range of 3.4-3.8 Å. nih.gov These weak interactions collectively create a stable, three-dimensional structure.

| Interaction Type | Description | Role in Crystal Packing | Reference |

|---|---|---|---|

| C—H⋯N Hydrogen Bonds | Interaction between an aromatic C-H donor and a quinoxaline nitrogen acceptor. | Forms molecular dimers. | researchgate.net |

| C—H⋯O Hydrogen Bonds | Interaction between C-H donors (aromatic or aliphatic) and the ester oxygen acceptor. | Links dimers and chains into layers or 3D networks. | nih.govresearchgate.netresearchgate.net |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent quinoxaline cores. | Stabilizes the crystal lattice by forming molecular stacks. | nih.govresearchgate.net |

Theoretical Chemistry and Computational Modeling

The exploration of this compound and its analogues has been significantly advanced by theoretical chemistry and computational modeling. These in silico techniques provide profound insights into the molecular characteristics that govern their chemical behavior and biological activity, guiding the rational design of new, more potent derivatives. Computational approaches, ranging from quantum chemical calculations to molecular simulations and statistical modeling, allow for a systematic investigation of electronic properties, reactivity, and interactions with biological targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of quinoxaline derivatives. scirp.org Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are used to optimize molecular geometries to their lowest energy state, forming the basis for subsequent property calculations. nih.gov For a close analogue, diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate, the minimum energy was calculated to be -1368.7186 a.u., providing a stable conformation for further analysis. nih.gov

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. beilstein-journals.org A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. beilstein-journals.org Studies on various quinoxaline derivatives have shown that their LUMO energy levels are typically low-lying, ranging from -3.00 eV to -3.43 eV, suggesting a strong electron-accepting ability which is crucial for their function as n-type materials in organic electronics and for their biological interactions. beilstein-journals.org

The distribution of electron density, visualized through Molecular Electrostatic Potential (MEP) maps, further clarifies reactivity. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites on the molecule, predicting how it will interact with other chemical species or biological receptors.

Table 1: Representative Frontier Molecular Orbital Energies for Quinoxaline Analogues

Data synthesized from computational studies on various quinoxaline derivatives to illustrate typical electronic properties.

| Quinoxaline Analogue Type | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Diphenylquinoxaline (DPQ) Derivatives beilstein-journals.org | DFT | -6.51 to -6.84 | -3.00 to -3.30 | ~3.51 to 3.54 |

| Substituted 2,3-diphenylquinoxalines beilstein-journals.org | DFT | N/A | -3.29 to -3.43 | N/A |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate tandfonline.com | DFT (wb97xd/def2-TZVP) | Analysis focused on orbital energies and charge transfer. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand the therapeutic potential of this compound and its analogues, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict and analyze the binding of a ligand (the quinoxaline derivative) to the active site of a biological target, typically a protein or enzyme.

Molecular docking studies have successfully predicted the binding modes of quinoxaline derivatives against a wide array of therapeutic targets. For instance, analogues have been docked against β-tubulin, a target for anticancer agents, revealing key interactions within its active site. nih.gov Other studies have shown potent binding to various kinase enzymes, which are critical targets in cancer therapy. Quinoxaline-based compounds have been modeled as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Kit tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), and BCR-ABL1 tyrosine kinase. researchgate.netrsc.orgnih.govscielo.br Docking scores, which estimate the binding affinity, often range from -7.2 to -8.9 kcal/mol for novel derivatives, indicating strong and favorable interactions. scielo.br In a study targeting Poly (ADP-ribose) polymerase-1 (PARP-1), certain quinoxaline hybrids demonstrated a prime MM-GBSA binding free energy as favorable as -79.3 kcal/mol. mdpi.com These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the protein's binding pocket. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. researchgate.netrsc.orgdntb.gov.ua MD simulations model the movements of atoms in the complex under physiological conditions, confirming that the ligand remains stably bound within the active site and does not dissociate, thus validating the docking results. researchgate.netresearchgate.net

Table 2: Molecular Docking of Quinoxaline Analogues Against Various Protein Targets

A summary of findings from various in silico studies demonstrating the interaction of quinoxaline derivatives with therapeutically relevant proteins.

| Quinoxaline Analogue | Protein Target (PDB ID) | Binding Affinity / Score | Key Interacting Residues |

|---|---|---|---|

| Anticancer Quinoxaline Derivative nih.gov | β-tubulin (4O2B) | Good binding within active site | Not specified |

| Designed VEGFR-2 Inhibitors researchgate.net | VEGFR-2 | -171.38 to -182.24 kcal/mol | Hydrogen bonding and hydrophobic interactions |

| 2-piperazinyl Quinoxaline Hybrids rsc.org | c-Kit tyrosine kinase | High scores in catalytic cavity | Not specified |

| Quinoxaline-based PARP-1 Inhibitors mdpi.com | PARP-1 | -54.3 to -79.3 kcal/mol (MM-GBSA) | Favorable interactions with surrounding amino acids |

| Tetrazolo[1,5-a]quinoxalinyl-pyrazolidine-diones nih.gov | EGFR | Good binding affinity | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Descriptors and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, 2D and 3D-QSAR models have been instrumental in identifying the key molecular features that govern their therapeutic effects, such as anticancer or anti-tubercular activities. nih.govnih.gov

The development of a robust QSAR model involves calculating a large number of theoretical molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, steric, and hydrophobic properties. nih.govnih.gov Through statistical methods like Genetic Function Approximation (GFA) or Partial Least Squares (PLS), a subset of these descriptors is selected to build a predictive model. nih.govabjournals.org

For example, a 2D-QSAR model developed for quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified five key molecular descriptors: Epsilon3 (an energy dispersive descriptor), T_T_C_6 (a protein-coding gene descriptor), MMFF_6 (a molecular force field descriptor), XA (most hydrophobic hydrophilic distance), and Zcomp Dipole (a dipole moment descriptor). nih.gov The statistical quality of a QSAR model is paramount and is assessed using parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²), and the predictive R² (pred_r²) for an external test set. nih.govresearchgate.net A robust QSAR model for VEGFR-2 inhibitors based on quinoxaline derivatives yielded strong statistical parameters, including an R² of 0.911 and an R²pred of 0.807, confirming its predictive power. researchgate.net Such validated models are then used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Table 3: Example of a 2D-QSAR Model for Anticancer Quinoxaline Derivatives

Statistical validation parameters for a QSAR model developed for quinoxaline derivatives against the MDA-MB-231 breast cancer cell line. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (training set) | 0.78 | Coefficient of determination for the training set. |

| q² (cross-validation) | 0.71 | Cross-validated r² from leave-one-out analysis. |

| pred_r² (test set) | 0.68 | Predictive ability for an external set of compounds. |

| Identified Descriptors | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole |

Advanced Applications and Future Research Perspectives of Ethyl 2 3 Methylquinoxalin 2 Yl Acetate

Utility as a Versatile Synthon in Complex Molecule Synthesis

Ethyl 2-(3-methylquinoxalin-2-yl)acetate serves as a valuable and versatile starting material, or synthon, for the construction of more complex molecular architectures. Its structure incorporates several reactive sites that can be chemically manipulated to build a diverse array of novel compounds. The ester group can be hydrolyzed, reduced, or converted into amides and hydrazides, while the quinoxaline (B1680401) ring itself can undergo various substitutions. mdpi.comsrikvcpharmacy.com

This versatility allows for its use in creating a range of heterocyclic systems. For instance, derivatives of the quinoxaline core are used in 1,3-dipolar cycloaddition reactions to synthesize spiro[thiadiazoline-quinoxaline] compounds. mdpi.com The core structure is also a key component in building molecules like pyrrolo[1,2-a]quinoxalines and antipsychotic agents based on piperazinyl quinoxalines. mdpi.comnih.govnih.gov The ability to readily prepare quinoxaline derivatives through methods like the condensation of o-phenylenediamines with α-ketocarboxylic acids makes this class of compounds highly accessible for synthetic exploration. nih.govnih.gov

Table 1: Examples of Complex Molecules Synthesized from Quinoxaline Scaffolds

| Starting Material/Core | Reaction Type | Resulting Compound Class | Reference(s) |

|---|---|---|---|

| 1-ethyl-3-methyl quinoxaline-2-thione | 1,3-Dipolar Cycloaddition | Spiro[thiadiazoline-quinoxaline] | mdpi.com |

| 2-Chloro-3-(piperazin-2-yl)quinoxaline | Substitution/Coupling | Atypical Antipsychotics | mdpi.com |

| 1-(2-aminophenyl)-pyrrole | Cyclization/Condensation | Pyrrolo[1,2-a]quinoxalines | nih.govnih.gov |

Role in Medicinal Chemistry: Design and Synthesis of New Therapeutic Agents

The quinoxaline nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.comresearchgate.netpharmacophorejournal.com This broad bioactivity has spurred extensive research into designing new therapeutic agents based on this scaffold. ijpsjournal.compulsus.com

A notable application is in the development of novel anticancer agents. Researchers have designed and synthesized series of 3-methylquinoxaline derivatives to act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govsemanticscholar.org By linking different pharmacophoric groups like amides, ureas, and sulfonamides to the quinoxaline core, scientists have created compounds with potent cytotoxic activities against various cancer cell lines, such as human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7). nih.govnih.gov Some of these compounds have shown IC50 values in the low micromolar range and have been identified as promising lead compounds for further development. mdpi.comnih.govnih.gov The antiviral potential of quinoxalines is also significant, with the scaffold being a key component in drugs developed to combat viruses like Hepatitis C and respiratory pathogens. nih.gov

Table 2: Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | Specific Target/Application | Reference(s) |

|---|---|---|

| Anticancer | VEGFR-2 Inhibition, Cytotoxicity against HCT116, HepG2, MCF-7 | mdpi.comnih.govnih.govnih.gov |

| Antiviral | Respiratory Pathogens (Influenza, Coronaviruses), Hepatitis C | mdpi.comnih.gov |

| Antimicrobial | Antibacterial, Antifungal | nih.govmdpi.compharmacophorejournal.com |

| Anticonvulsant | AMPA Receptor Antagonism | researchgate.net |

| Antidiabetic | General Screening | researchgate.net |

Applications in Agrochemical Development: Novel Antimicrobial Agents

Beyond human medicine, quinoxaline derivatives show significant promise in agriculture as novel antimicrobial agents to protect crops from pathogenic bacteria and fungi. nih.govmdpi.com The development of resistance to existing agrochemicals necessitates the discovery of new compounds with different modes of action. Quinoxaline 1,4-dioxides, for example, are a class of compounds actively studied for their broad-spectrum antimicrobial activity. nih.gov

Research has demonstrated the efficacy of synthetic quinoxaline derivatives against various plant pathogens. These compounds are evaluated for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. nih.gov The structure-activity relationship (SAR) studies help in optimizing the molecular structure to enhance potency and selectivity against specific agricultural pests, positioning quinoxalines as a promising scaffold for the next generation of agrochemicals. pulsus.com

Integration into Materials Science and Supramolecular Chemistry

The rigid, planar structure of the quinoxaline ring system makes it an excellent candidate for applications in materials science and supramolecular chemistry. The assembly of molecules in the solid state is dictated by a variety of non-covalent interactions, which have been studied in detail for several analogs of this compound.

Crystal structure analyses reveal that these molecules self-assemble into well-defined supramolecular architectures through a combination of hydrogen bonds, π–π stacking, and other weak interactions. For example, in the crystal structure of a closely related thio-analog, molecules form dimers through C—H⋯N hydrogen bonds, and these dimers are further linked into stacks by C—H⋯O hydrogen bonds and π–π stacking interactions. researchgate.net In other derivatives, these interactions create complex three-dimensional networks, including chains and corrugated layers. nih.govnih.govresearchgate.net The ability to form such ordered structures is crucial for developing functional materials with specific electronic or optical properties.

Table 3: Key Intermolecular Interactions in Quinoxaline Derivative Crystals

| Type of Interaction | Description | Role in Supramolecular Assembly | Reference(s) |

|---|---|---|---|

| C—H⋯O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom. | Links molecules into chains and connects layers. | researchgate.netnih.govresearchgate.net |

| C—H⋯N Hydrogen Bonds | Interaction between a carbon-bound hydrogen and a nitrogen atom. | Forms molecular dimers and contributes to layer formation. | researchgate.netnih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Leads to the formation of oblique stacks and columns. | researchgate.netnih.gov |

Emerging Research Frontiers and Interdisciplinary Collaboration Opportunities

The multifaceted nature of this compound and its derivatives opens up numerous avenues for future research and collaboration. The established synthetic versatility and diverse biological profile provide a strong foundation for new discoveries.

Emerging frontiers include:

Targeted Drug Delivery: The quinoxaline scaffold could be incorporated into more complex systems for targeted drug delivery, enhancing efficacy and reducing side effects of anticancer therapies.

Organic Electronics: The demonstrated ability of quinoxaline derivatives to form ordered π-stacked structures suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Chemosensors: The quinoxaline ring system, with its electron-deficient nature, could be functionalized to create chemosensors for the detection of specific ions or molecules.

These advanced research directions necessitate interdisciplinary collaboration. Organic chemists are needed to synthesize novel derivatives, while medicinal chemists and pharmacologists can evaluate their therapeutic potential. pulsus.com Materials scientists and physicists can explore their electronic and optical properties, and computational chemists can model their behavior to guide both drug design and materials development. Such collaborative efforts will be crucial to fully unlock the potential of this promising class of compounds.

Q & A

Q. What synthetic methodologies are employed to prepare Ethyl 2-(3-methylquinoxalin-2-yl)acetate, and what are the critical reaction conditions?

The compound is synthesized via catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under hydrogen atmosphere. Post-reaction, the product is isolated by filtration, solvent removal under reduced pressure, and recrystallization from ethanol to yield yellow crystals . Key conditions include strict control of hydrogen pressure, reaction time (10 hours), and catalyst loading to minimize side reactions.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the primary method, resolving bond lengths (e.g., N1–C7: 1.347 Å) and angles (e.g., N1–C7–C8: 115.7°) . Complementary techniques like -NMR and -NMR are used to confirm functional groups and stereochemistry. For example, ester carbonyl signals appear at ~170 ppm in -NMR .

Advanced Research Questions

Q. How are SHELXL and related software packages utilized to refine the crystal structure of this compound?

SHELXL refines X-ray data by iteratively optimizing atomic positions, thermal parameters, and occupancy factors. Challenges include modeling disorder (e.g., in the ethyl ester group) and hydrogen bonding networks. Hydrogen atoms are placed geometrically or located via difference Fourier maps. Key parameters like R-factor (<5%) and wR2 (<12%) validate refinement accuracy . For example, hydrogen bonds (N–H···O, C–H···O) stabilize the crystal lattice, with O1···H1A distances of 2.01 Å .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

The crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds, forming a 3D network. For instance, N1–H1A donates to O1 of a neighboring molecule (angle: 165°), creating chains along the b-axis. van der Waals interactions between methyl and quinoxaline groups further contribute to packing density .

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies (e.g., unexpected NMR splitting vs. symmetric SCXRD data) may arise from dynamic effects in solution (e.g., rotational barriers) or crystallographic disorder. Strategies include:

- Variable-temperature NMR to probe conformational flexibility.

- High-resolution SCXRD to detect subtle structural variations.

- DFT calculations to compare optimized geometries with experimental data .

Biological and Mechanistic Questions

Q. What methodologies are used to investigate the biological activity of quinoxaline derivatives like this compound?

In vitro assays (e.g., antimicrobial, anticancer) are conducted using cell lines (e.g., MCF-7 for breast cancer). Structure-activity relationships (SAR) are explored by modifying substituents (e.g., methyl or ester groups) and evaluating changes in IC values. Computational docking studies predict binding interactions with targets like DNA topoisomerases .

Q. How can reaction mechanisms involving this compound be elucidated under varying experimental conditions?

Mechanistic studies employ isotopic labeling (e.g., /) to track atom migration during reactions. For example, hydrogenation pathways are probed using deuterated solvents (e.g., EtOD) and GC-MS analysis. Kinetic studies under controlled pH and temperature reveal rate-determining steps .

Data Analysis and Reporting

Q. What statistical methods ensure reproducibility in crystallographic data for this compound?

Merging R-values (e.g., < 0.05) and redundancy metrics (>4) assess data quality. Twin refinement (via HKLF5 in SHELXL) resolves twinning issues, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 12% H-bond contribution) .

Q. How are hydrogen bonding motifs quantitatively compared across quinoxaline derivatives?

Tools like Mercury (CCDC) calculate interaction geometries (distances, angles) and generate fingerprint plots. For example, comparing O···H contacts in this compound (2.01 Å) vs. its 3-oxo analog (2.15 Å) highlights steric effects of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.